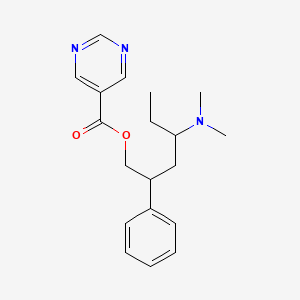

4-(Dimethylamino)-2-phenylhexyl pyrimidine-5-carboxylate

Description

Molecular Architecture and Functional Group Identification

The molecular framework of 4-(Dimethylamino)-2-phenylhexyl pyrimidine-5-carboxylate (C₁₇H₂₄N₂O₂) centers on a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Substituents at key positions modulate its reactivity and physicochemical properties:

- Position 4 : A dimethylamino group (-N(CH₃)₂), a tertiary amine that introduces basicity and hydrogen-bonding potential.

- Position 2 : A 2-phenylhexyl chain, comprising a hexyl backbone with a phenyl group attached to the second carbon. This hydrophobic moiety enhances lipophilicity.

- Position 5 : A carboxylate ester (-COO-), where the oxygen is bonded to a 2-phenylhexyl group. This esterification impacts solubility and metabolic stability.

| Functional Group | Position | Role/Property |

|---|---|---|

| Pyrimidine ring | Core | Aromaticity, π-π stacking capability |

| Dimethylamino (-N(CH₃)₂) | 4 | Basicity, hydrogen-bond donor/acceptor |

| 2-Phenylhexyl | 2 | Hydrophobicity, steric bulk |

| Carboxylate ester | 5 | Solubility, metabolic lability |

The hexyl chain’s branching at the second carbon creates a chiral center, while the planar pyrimidine ring and ester group contribute to the molecule’s overall conformation .

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name for this compound is derived through hierarchical prioritization of functional groups and substituents:

- Parent structure : Pyrimidine (positions numbered to prioritize the carboxylate ester).

- Substituents :

- Position 4 : Dimethylamino (-N(CH₃)₂).

- Position 2 : 2-Phenylhexyl (a hexyl chain with a phenyl group at carbon 2).

- Position 5 : Carboxylate ester (-COO-2-phenylhexyl).

Systematic Name :

2-Phenylhexyl 4-(dimethylamino)pyrimidine-5-carboxylate

Alternative Conventions :

- Reverse esterification : this compound (emphasizes substituent order over ester alkyl group).

- Simplified descriptor : Dimethylamino-phenylhexyl pyrimidine carboxylate (non-IUPAC, common in pharmacological contexts).

| Naming Style | Example | Basis |

|---|---|---|

| IUPAC Systematic | 2-Phenylhexyl 4-(dimethylamino)pyrimidine-5-carboxylate | Functional group hierarchy |

| Substituent-Priority | This compound | Substituent order |

| Common/Pharmacological | Dimethylamino-phenylhexyl pyrimidine carboxylate | Simplified identification |

The carboxylate ester’s alkyl group (2-phenylhexyl) is prioritized in IUPAC naming, whereas alternative conventions may highlight substituent positions .

Stereochemical Considerations and Isomeric Possibilities

Stereoisomerism in this compound arises primarily from the 2-phenylhexyl substituent. Key considerations include:

- Chiral Centers : The second carbon of the hexyl chain, bonded to the phenyl group, constitutes a stereogenic center. This creates two enantiomers (R and S configurations).

- Conformational Flexibility : The hexyl chain’s rotatable bonds allow for multiple low-energy conformers, though the phenyl group’s steric bulk may restrict rotation.

- Tautomerism : The pyrimidine ring’s nitrogen atoms could theoretically enable tautomeric shifts, though the dimethylamino and ester groups likely stabilize the canonical form.

| Isomer Type | Structural Basis | Potential Variants |

|---|---|---|

| Enantiomers | Chiral center at C2 of hexyl chain | (R)- and (S)-configurations |

| Diastereomers | Multiple chiral centers (if present) | Not applicable in current structure |

| Conformers | Rotatable bonds in hexyl chain | Gauche, anti, eclipsed forms |

Experimental techniques such as X-ray crystallography or chiral chromatography would be required to resolve specific stereoisomers. The absence of double bonds or additional chiral centers limits isomeric complexity to enantiomeric pairs .

Properties

Molecular Formula |

C19H25N3O2 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

[4-(dimethylamino)-2-phenylhexyl] pyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H25N3O2/c1-4-18(22(2)3)10-16(15-8-6-5-7-9-15)13-24-19(23)17-11-20-14-21-12-17/h5-9,11-12,14,16,18H,4,10,13H2,1-3H3 |

InChI Key |

VJSLZDZMFUTFAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(COC(=O)C1=CN=CN=C1)C2=CC=CC=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-phenylhexyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require an acidic catalyst and a solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-phenylhexyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(Dimethylamino)-2-phenylhexyl pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-phenylhexyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, suggesting its role in anti-inflammatory pathways . Additionally, it may interact with proteins involved in the endoplasmic reticulum stress response and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Table 1: Key Comparative Data

Biological Activity

4-(Dimethylamino)-2-phenylhexyl pyrimidine-5-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.

- Molecular Formula : C15H20N2O2

- Molecular Weight : 264.34 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially mitigating oxidative stress within cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 8.3 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Study on Anticancer Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrimidine compounds, including this compound. The study found that this compound significantly reduced tumor growth in xenograft models, demonstrating its potential as a lead compound for cancer therapy .

Study on Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential use as a therapeutic agent against resistant strains of bacteria .

Q & A

Q. How can researchers optimize the synthesis of 4-(Dimethylamino)-2-phenylhexyl pyrimidine-5-carboxylate to improve yield and purity?

- Methodological Answer: Optimization can be achieved via reflux condensation with stoichiometric control of reagents like amines or thioureas, followed by purification using column chromatography (hexane/acetone gradients). Monitoring reaction progress with TLC or HPLC ensures intermediate stability. For example, Pd(II)-catalyzed coupling reactions (e.g., Suzuki-Miyaura) improve regioselectivity in pyrimidine derivatives . Yield enhancements are reported when using saturated NaHCO₃ to neutralize byproducts .

Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

- Methodological Answer: X-ray crystallography resolves the 3D configuration of the pyrimidine core and substituents, as demonstrated for structurally similar compounds . Complementary techniques include:

- NMR : ¹H/¹³C NMR to assign methyl, phenyl, and carboxylate groups.

- MS : High-resolution ESI-MS for molecular ion validation.

- IR : Confirmation of carbonyl (C=O) and amine (N-H) stretches.

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS using C18 columns and acetonitrile/water mobile phases. Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy. Purity >95% is achievable via recrystallization from ethyl acetate/hexane .

Q. What are the critical factors affecting the chemical stability of this compound, and how should it be stored?

- Methodological Answer: Stability is compromised by moisture, light, and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials with desiccants (silica gel). Degradation products can be monitored via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What are the mechanistic pathways involved in the formation of this compound during multi-step synthesis?

- Methodological Answer: The synthesis likely involves:

- Step 1 : Biginelli reaction for pyrimidine ring formation, using ethyl acetoacetate and aldehydes under acidic conditions .

- Step 2 : Nucleophilic substitution at the 2-position with dimethylaminohexyl groups, facilitated by phase-transfer catalysts.

- Step 3 : Pd-mediated cross-coupling for phenyl group introduction, as seen in analogous pyrimidine derivatives .

Q. How can in vitro and in vivo models be designed to assess the pharmacological potential of this compound?

- Methodological Answer:

- In vitro : Enzyme inhibition assays (e.g., kinase profiling) with IC₅₀ determination. Use HEK293 or HepG2 cells for cytotoxicity screening (MTT assay) .

- In vivo : Rodent models for pharmacokinetics (oral bioavailability, half-life) and efficacy in disease-relevant contexts (e.g., xenograft tumors). Metabolite identification via LC-HRMS .

Q. How should researchers address contradictions in bioactivity data for this compound across different studies?

Q. What computational approaches are effective in predicting the interaction of this compound with biological targets?

Q. What methodologies are recommended for identifying and characterizing metabolites of this compound in pharmacokinetic studies?

Q. How can regioselective modifications of this compound be achieved to enhance target specificity?

- Methodological Answer:

Protect the carboxylate group with tert-butyl esters during synthesis to direct functionalization to the pyrimidine ring’s 4-position. Use directed ortho-metalation (DoM) or photoredox catalysis for C-H activation at specific sites, as shown in chlorophenyl-pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.